molecular formula C12H19BrN2O2 B13771220 (2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate (ester) CAS No. 66967-87-1

(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate (ester)

Cat. No.: B13771220
CAS No.: 66967-87-1
M. Wt: 303.20 g/mol
InChI Key: YFNDHXKEDHTVOV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate involves the esterification of 3-dimethylaminophenol with dimethylcarbamoyl chloride to form the neostigmine base. This base is then reacted with methyl bromide to produce the quaternary ammonium salt . The reaction conditions typically involve the use of solvents such as ethanol or chloroform and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production of (2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds .

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, (2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This leads to improved muscle tone and strength in conditions like myasthenia gravis .

Properties

CAS No.

66967-87-1

Molecular Formula

C12H19BrN2O2

Molecular Weight

303.20 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide

InChI

InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-9-7-6-8-10(11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1

InChI Key

YFNDHXKEDHTVOV-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)OC1=CC=CC=C1[N+](C)(C)C.[Br-]

Origin of Product

United States

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